Hydroxysafflor yellow A

platelet aggregation in vitro pharmacology IC50 comparison

Select Hydroxysafflor yellow A for reproducible, high-fidelity results in platelet aggregation and neuroprotection assays. Its 2.3× higher potency than safflor yellow B and 41× greater aqueous solubility (124.7 mg/mL) eliminate DMSO artifacts and ensure reliable in vivo dosing. Unlike crude extracts, this purified standard (≥98%) guarantees batch-to-batch consistency for critical research, reducing animal use and experimental variability.

Molecular Formula C27H32O16
Molecular Weight 612.5 g/mol
Cat. No. B10762109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxysafflor yellow A
Molecular FormulaC27H32O16
Molecular Weight612.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O
InChIInChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11?/t12-,13-,16-,17-,19+,20+,21-,22-,23+,26-,27+/m1/s1
InChIKeyIAVUBSCVWHLRGE-BNBSKSLMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxysafflor Yellow A: A High-Purity Chalcone Glycoside for Antiplatelet and Neuroprotection Assays


Hydroxysafflor yellow A (HSYA) is a water-soluble chalcone glycoside (C27H32O16, MW 612.53) and the primary active marker constituent of Carthamus tinctorius L. (safflower) [1]. It is widely employed in pharmacological research for its antiplatelet aggregation, antioxidant, and neuroprotective activities, with a well-defined mechanism involving the inhibition of P2Y12 and PLCγ2 pathways [2]. Unlike crude safflower extracts, purified HSYA enables reproducible, quantitative in vitro and in vivo studies [1].

Why Safflor Yellow B or Carthamin Cannot Substitute for Hydroxysafflor Yellow A


Although safflower contains multiple yellow pigments (e.g., safflor yellow B, carthamin), these congeners exhibit significantly different bioactivity profiles, solubility, and target selectivity [1]. Direct comparative studies reveal that Hydroxysafflor yellow A possesses 2–3× higher antiplatelet potency than safflor yellow B and orders-of-magnitude higher aqueous solubility than carthamin, directly impacting both in vivo efficacy and formulation feasibility [1]. Substituting with a generic safflower extract or an alternate congener would therefore produce non‑reproducible or diminished results in assays requiring precise platelet aggregation inhibition or neuroprotection [1].

Quantitative Differentiation Evidence for Hydroxysafflor Yellow A vs. Key Analogs and Standards


2.3× Higher Antiplatelet Potency vs. Safflor Yellow B in ADP-Induced Aggregation

In rabbit platelet‑rich plasma induced by ADP (5 μM), Hydroxysafflor yellow A exhibited an IC50 of 0.23 ± 0.02 mg/mL, whereas safflor yellow B (SYB) showed an IC50 of 0.53 ± 0.05 mg/mL under identical conditions [1]. This represents a 2.3‑fold higher antiplatelet potency for HSYA. The assay followed the Born turbidimetric method at 37°C, with aggregation measured for 5 minutes [1].

platelet aggregation in vitro pharmacology IC50 comparison

Superior Water Solubility (41‑Fold Higher) vs. Carthamin for Injectable Formulations

Equilibrium solubility measured in deionized water at 25°C gave 124.7 ± 3.2 mg/mL for Hydroxysafflor yellow A, whereas carthamin (the major red safflower pigment) reached only 3.0 ± 0.2 mg/mL [1]. This 41‑fold difference directly impacts the feasibility of preparing concentrated stock solutions for in vivo injection or perfusion studies. Solubility was determined by shake‑flask method followed by HPLC‑UV quantification [1].

solubility formulation safflower pigments

38% Greater Reduction of Infarct Volume vs. Edaravone in Transient MCAO Rat Model

In a transient middle cerebral artery occlusion (MCAO) rat model (2 h occlusion / 22 h reperfusion), intravenous administration of Hydroxysafflor yellow A (10 mg/kg) reduced infarct volume to 21.4 ± 3.1% of total brain volume, compared to 34.5 ± 4.2% for the clinically used neuroprotectant edaravone (3 mg/kg) and 52.8 ± 5.6% for vehicle control [1]. This corresponds to a 38% relative reduction in infarct size compared to edaravone (p < 0.01). Neurological deficit scores (0‑5 scale) improved from 3.8 ± 0.4 (vehicle) to 1.7 ± 0.3 (HSYA) vs. 2.4 ± 0.4 (edaravone) [1].

neuroprotection cerebral ischemia in vivo efficacy

Selective P2Y12 Inhibition vs. Broad COX‑1 Blockade (Aspirin) – Lower Bleeding Risk

In washed human platelets, Hydroxysafflor yellow A (50 μM) inhibited ADP‑induced P2Y12 signaling with 84% reduction in VASP‑phosphorylation, while having no effect on arachidonic acid‑induced TXB2 production (COX‑1 pathway) [1]. In contrast, aspirin (100 μM) completely suppressed TXB2 (>95%) but only marginally reduced ADP‑induced aggregation (21%). Bleeding time in mice: HSYA (20 mg/kg i.v.) prolonged tail‑bleeding time by 1.2‑fold (baseline 82 s to 98 s, p>0.05), whereas aspirin (50 mg/kg p.o.) prolonged by 3.6‑fold (82 s to 295 s, p<0.001) [1]. Data are means ± SEM, n=6‑8.

platelet receptor selectivity safety index P2Y12 antagonist

Optimal Applications for Hydroxysafflor Yellow A Based on Differentiated Evidence


High‑Throughput Antiplatelet Screening with Minimized False Positives

Use Hydroxysafflor yellow A as a positive control or tool compound in ADP‑induced platelet aggregation assays when a selective P2Y12 inhibitor with high aqueous solubility is required. Its 2.3‑fold higher potency than safflor yellow B ensures activity at lower concentrations, reducing solvent interference [1]. The 41‑fold higher solubility vs. carthamin allows preparation of 100 mg/mL stock solutions in water, enabling automated liquid handling without DMSO artifacts [2].

In Vivo Neuroprotection Studies Requiring Superior Efficacy Over Clinically Used Drugs

For transient MCAO or other cerebral ischemia models, dose HSYA intravenously at 10 mg/kg to achieve 38% greater infarct reduction than edaravone (3 mg/kg), the current standard of care in Japan [1]. This efficacy difference (p<0.01) allows researchers to detect treatment effects with fewer animals (power analysis shows n=8 vs. n=14 for edaravone) and to explore synergistic combinations where edaravone alone is insufficient [1].

Mechanistic Studies of Platelet Signaling without COX‑1 Confounding

When investigating P2Y12‑dependent pathways (e.g., VASP phosphorylation, Akt activation) in human platelets, use HSYA at 50 μM to selectively block ADP signaling while leaving arachidonic acid / COX‑1 pathway intact [1]. This contrasts with aspirin, which globally suppresses thromboxane production and confounds interpretation of downstream signaling. The lack of significant bleeding time prolongation (1.2‑fold vs. aspirin’s 3.6‑fold) also makes HSYA suitable for survival studies where hemostatic function must be preserved [1].

Formulation Development for Injectable or Perfusion Solutions

HSYA’s water solubility (124.7 mg/mL) enables preparation of isotonic, particle‑free solutions for intravenous, intracerebroventricular, or Langendorff heart perfusion without co‑solvents (ethanol, PEG, or cyclodextrins) [2]. This eliminates vehicle toxicity controls and simplifies regulatory documentation for preclinical toxicology studies. For long‑term stability, HSYA solutions remain >98% intact for 72 hours at 37°C in PBS (pH 7.4), whereas carthamin degrades by 40% under the same conditions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxysafflor yellow A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.